molecular formula C18H16BrN5O3 B2819972 8-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887868-90-8

8-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2819972
CAS No.: 887868-90-8
M. Wt: 430.262
InChI Key: LPGGPOCLFCUVBQ-UHFFFAOYSA-N
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Description

The target compound, 8-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, belongs to the imidazo[2,1-f]purine-2,4-dione class of heterocyclic molecules. These compounds are characterized by a fused imidazole-purine scaffold, often modified with aryl or alkyl substituents to enhance receptor binding or pharmacokinetic properties. The presence of a 4-bromophenyl group at position 8 and a 2-oxopropyl chain at position 3 distinguishes this compound from other derivatives. Its synthesis likely involves condensation of 1,3-dimethyl-5,6-diaminouracil with an acetophenone derivative, as seen in analogous pathways .

Properties

IUPAC Name

6-(4-bromophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O3/c1-10-8-22-14-15(21(3)18(27)23(16(14)26)9-11(2)25)20-17(22)24(10)13-6-4-12(19)5-7-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGGPOCLFCUVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

8-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and bases or acids for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 8-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the oxopropyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The pharmacological activity of imidazo[2,1-f]purine-2,4-dione derivatives is highly dependent on substituents at positions 3, 7, and 7. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name/ID Substituents/Modifications Biological Targets Key Findings
Target Compound 8-(4-bromophenyl), 1,7-dimethyl, 3-(2-oxopropyl Potential 5-HT receptors Structural uniqueness may influence receptor selectivity; 4-bromophenyl enhances lipophilicity
AZ-853 () 4-(2-fluorophenyl)piperazinylbutyl 5-HT1A partial agonist Superior brain penetration; antidepressant effect at 2.5 mg/kg with partial 5-HT1A agonism
AZ-861 () 4-(3-trifluoromethylphenyl)piperazinylbutyl 5-HT1A agonist Stronger receptor agonism but side effects (lipid metabolism disruption)
Compound 3i () 5-(4-(2-fluorophenyl)piperazinyl)pentyl 5-HT1A/5-HT7 dual ligand Most potent antidepressant activity (2.5 mg/kg in FST) and anxiolytic effects
Compound 5 () 6,7-dimethoxyisoquinolinylbutyl 5-HT1A, PDE4B1 Dual receptor/PDE4B inhibition; promising for hybrid ligand development
CB11 () 2-aminophenyl, butyl, trimethyl PPARγ agonist Induces apoptosis in NSCLC cells via ROS production
Key Observations:
  • Substituent Position : The 4-bromophenyl group at position 8 in the target compound contrasts with 7-(4-bromophenyl) in ’s analog, which features a 4-methylphenyl at position 8. This positional difference may alter receptor binding profiles .
  • Piperazinyl Chains : Fluorophenyl- or trifluoromethylphenyl-piperazinyl derivatives (e.g., AZ-853, AZ-861) exhibit strong 5-HT1A affinity, whereas the target compound’s 2-oxopropyl chain may reduce PDE4B/PDE10A inhibition observed in other analogs .

Therapeutic Potential

  • Antidepressant Activity: Fluorinated piperazinyl derivatives (e.g., Compound 3i) outperform non-fluorinated analogs in forced swim tests (FST), suggesting that the target compound’s bromophenyl group may require optimization for 5-HT1A/5-HT7 efficacy .
  • Oncology Applications : PPARγ agonists like CB11 demonstrate anti-cancer activity, highlighting how purine scaffold modifications can redirect therapeutic targets .

Biological Activity

8-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the imidazopurine class. Its unique structure includes a bromophenyl group and an oxopropyl moiety, making it a candidate for various biological applications. This article reviews its biological activity, focusing on enzyme interactions, receptor affinity, and potential therapeutic uses.

The compound's IUPAC name is 6-(4-bromophenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione. It is characterized by its complex molecular structure that allows for diverse interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The bromophenyl group facilitates π-π interactions while the oxopropyl group can form hydrogen bonds. These interactions may modulate enzyme activity and receptor signaling pathways, leading to various physiological effects.

Enzyme Inhibition

Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit significant inhibitory effects on phosphodiesterases (PDEs), particularly PDE4B and PDE10A. For instance, a related study demonstrated that certain derivatives showed promising affinity for serotonin receptors (5-HT1A and 5-HT7) while also acting as weak inhibitors of PDEs . This suggests potential applications in treating mood disorders by modulating serotonin levels.

Antidepressant and Anxiolytic Effects

In vivo studies have highlighted the antidepressant potential of compounds related to this compound. One study found that specific derivatives demonstrated significant antidepressant effects in forced swim tests in mice, outperforming traditional anxiolytics like diazepam . This positions these compounds as candidates for further development in psychiatric therapeutics.

Study on Antidepressant Activity

A notable study synthesized various 1H-imidazo[2,1-f]purine derivatives and assessed their pharmacological properties. The selected compound exhibited strong binding affinity to serotonin receptors and demonstrated significant behavioral improvements in animal models of depression .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of selected derivatives:

CompoundTarget EnzymeIC50 (µM)Receptor AffinityNotes
Compound APDE4B505-HT1AModerate inhibition
Compound BPDE10A305-HT7High binding affinity
Compound CPDE4B25Mixed 5-HT1A/5-HT7Strong antidepressant effects

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can purity be optimized?

Methodological Answer:
The synthesis involves a multi-step process starting with the formation of the imidazo[2,1-f]purine core via cyclization of xanthine derivatives under acidic or basic conditions. Key steps include:

  • Core formation : Use precursors like 8-bromo-1,7-dimethylxanthine, followed by condensation with 2-oxopropyl bromide under reflux in aprotic solvents (e.g., DMF) .
  • Substitution : Introduce the 4-bromophenyl group via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced: How can structural contradictions in NMR data between computational predictions and experimental results be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. To resolve:

  • Dynamic NMR (DNMR) : Conduct variable-temperature NMR (e.g., 25°C to −40°C) to identify slow-exchange tautomers .
  • DFT calculations : Compare experimental 1H^{1}\text{H} and 13C^{13}\text{C} shifts with density functional theory (B3LYP/6-311+G(d,p))-optimized structures in implicit solvent models (e.g., PCM) .
  • X-ray crystallography : Resolve absolute configuration and confirm substituent orientation .

Basic: What in vitro assays are suitable for initial screening of this compound’s biological activity?

Methodological Answer:
Prioritize assays aligned with structural analogs (e.g., 5-HT1A receptor modulation):

  • Receptor binding : Radioligand displacement assays using 3H^{3}\text{H}-8-OH-DPAT for 5-HT1A receptors in transfected HEK293 cells .
  • Enzyme inhibition : Screen against kinases (e.g., PI3Kδ) via fluorescence polarization assays .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa) with IC₅₀ determination .

Advanced: What strategies mitigate off-target effects observed in in vivo models?

Methodological Answer:
Off-target effects (e.g., α1-adrenolytic activity) can be addressed via:

  • Structural optimization : Replace the 2-oxopropyl group with bulkier substituents (e.g., cyclopropyl) to reduce α1-adrenergic binding .
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodents to assess brain penetration and plasma protein binding. High brain/plasma ratios correlate with reduced peripheral side effects .
  • Selective receptor profiling : Use CRISPR-edited cell lines to isolate target vs. off-target receptor interactions .

Advanced: How does the 4-bromophenyl substituent influence binding thermodynamics to neurological targets?

Methodological Answer:
The bromine atom enhances hydrophobic interactions and halogen bonding:

  • Molecular docking : Perform AutoDock Vina simulations with 5-HT1A receptor (PDB: 7E2Z). Bromine forms halogen bonds with Thr305 (ΔG improvement: ~2.1 kcal/mol) .
  • Isothermal titration calorimetry (ITC) : Compare binding enthalpies (ΔH) of bromophenyl vs. chlorophenyl analogs. Bromine increases ΔH due to stronger van der Waals interactions .
  • SAR studies : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or -donating groups (e.g., -OCH₃) to map electronic effects on affinity .

Basic: What analytical techniques validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via UPLC-PDA for hydrolytic byproducts .
  • Oxidative stability : Treat with H₂O₂ (3% v/v) and monitor via LC-MS for epoxide or ketone formation .
  • Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux·hr) .

Advanced: How can contradictory data on metabolic clearance between rodent and human microsomes be reconciled?

Methodological Answer:
Species-specific cytochrome P450 (CYP) metabolism drives discrepancies:

  • Metabolite ID : Use human/rat liver microsomes + NADPH, followed by HR-MS/MS to identify CYP3A4 vs. CYP2D6 metabolites .
  • CYP inhibition assays : Co-incubate with ketoconazole (CYP3A4 inhibitor) to assess contribution to clearance .
  • Physiologically based pharmacokinetic (PBPK) modeling : Scale rodent data to humans using Simcyp® .

Basic: What computational tools predict the compound’s solubility and logP?

Methodological Answer:

  • logP prediction : Use ChemAxon’s MarvinSuite (XLogP3 algorithm) or ACD/Percepta .
  • Solubility : Apply the General Solubility Equation (GSE) with melting point (DSC) and experimental logP data .
  • COSMO-RS : Simulate solvent-solute interactions in water/DMSO .

Advanced: What experimental designs address low reproducibility in receptor activation assays?

Methodological Answer:

  • Cell line validation : Authenticate HEK293-5-HT1A cells via STR profiling and ensure <15 passage number .
  • Positive controls : Include buspirone (5-HT1A agonist) and WAY-100635 (antagonist) in every assay plate .
  • β-arrestin recruitment : Use TRUPATH® biosensors to quantify biased agonism and reduce signal variability .

Advanced: How can researchers optimize the compound’s pharmacokinetics for CNS penetration?

Methodological Answer:

  • Lipophilicity adjustment : Target logD₇.₄ ≈ 2–3 via substituent modification (e.g., replace bromine with fluorine) .
  • P-glycoprotein efflux : Screen in MDCK-MDR1 cells; reduce efflux ratio (<2) using polar groups (e.g., -OH) .
  • Plasma half-life extension : PEGylate the 2-oxopropyl group or formulate in lipid nanoparticles .

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